molecular formula C18H16N4O2 B10897063 2-{4-Amino-6-[2-(4-methoxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol

2-{4-Amino-6-[2-(4-methoxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol

Cat. No.: B10897063
M. Wt: 320.3 g/mol
InChI Key: FULYLZURNKXGCN-DHZHZOJOSA-N
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Description

2-[4-AMINO-6-(4-METHOXYSTYRYL)-1,3,5-TRIAZIN-2-YL]PHENOL is a synthetic organic compound that belongs to the class of triazine derivatives This compound is known for its unique structural features, which include a triazine ring substituted with an amino group, a methoxystyryl group, and a phenol group

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

2-[4-amino-6-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C18H16N4O2/c1-24-13-9-6-12(7-10-13)8-11-16-20-17(22-18(19)21-16)14-4-2-3-5-15(14)23/h2-11,23H,1H3,(H2,19,20,21,22)/b11-8+

InChI Key

FULYLZURNKXGCN-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-AMINO-6-(4-METHOXYSTYRYL)-1,3,5-TRIAZIN-2-YL]PHENOL typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxystyryl group: This step often involves a Heck reaction, where a styrene derivative is coupled with the triazine ring in the presence of a palladium catalyst.

    Phenol group attachment: This can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of 2-[4-AMINO-6-(4-METHOXYSTYRYL)-1,3,5-TRIAZIN-2-YL]PHENOL may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group (if present as a precursor) can be reduced to an amino group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Amino-substituted triazine derivatives.

    Substitution products: Various functionalized triazine compounds.

Scientific Research Applications

2-[4-AMINO-6-(4-METHOXYSTYRYL)-1,3,5-TRIAZIN-2-YL]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-AMINO-6-(4-METHOXYSTYRYL)-1,3,5-TRIAZIN-2-YL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-AMINO-6-(4-METHOXYSTYRYL)-1,3,5-TRIAZIN-2-YL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts.

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